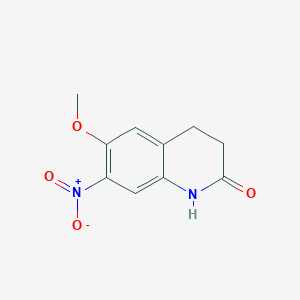

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHQOJGLMDXOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one CAS number and identification

An In-Depth Technical Guide to the Identification of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities. The specific compound, this compound, is a functionalized derivative of significant interest for synthetic chemists and drug discovery professionals. The introduction of a nitro group onto the 6-methoxy-quinolinone core provides a key chemical handle for further synthetic transformations, potentially leading to novel therapeutic agents.

This guide provides a comprehensive overview of the essential identification parameters for this compound. We will delve into a plausible synthetic route and detail the suite of analytical techniques required for its unambiguous structural elucidation and purity assessment. The methodologies described herein are grounded in established analytical principles and are designed to ensure the highest degree of scientific integrity and data reliability.

Compound Profile & Identification

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its identity is definitively established through a combination of its synthetic precursor and rigorous spectroscopic analysis. The fundamental properties are summarized below.

| Property | Data | Source / Method |

| IUPAC Name | 6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | Lexichem |

| CAS Number | Not Assigned | - |

| Precursor CAS | 54197-64-7 (for 6-methoxy-3,4-dihydroquinolin-2(1H)-one) | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | Calculated |

| Molecular Weight | 222.19 g/mol | Calculated |

| Physical Form | Expected to be a pale yellow to yellow solid | Analogy to similar nitroaromatic compounds |

| Storage | Sealed in dry, room temperature, protected from light |

Proposed Synthesis: Electrophilic Nitration

The most direct and logical synthetic route to the target compound is the electrophilic aromatic substitution (nitration) of the commercially available precursor, 6-methoxy-3,4-dihydroquinolin-2(1H)-one. The methoxy group at the C6 position is an ortho-, para-director. Due to steric hindrance from the fused heterocyclic ring, nitration is strongly favored at the C7 (ortho) position over the C5 (ortho) position.

Experimental Protocol: Nitration

This protocol is adapted from a similar synthesis of 6-nitro-3,4-dihydro-2(1H)quinolinone.[2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 6-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-64-7).

-

Cooling: Place the flask in an ice-salt bath and slowly add 50 mL of concentrated sulfuric acid (H₂SO₄) while stirring, maintaining the internal temperature below 10°C.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid (HNO₃, 65%) to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent over-nitration or degradation of the starting material. The temperature must be rigorously maintained below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]

-

Workup: Carefully pour the reaction mixture into 500 mL of ice water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Recrystallization from ethanol or acetone should yield the purified this compound as a pale-yellow solid.[2]

Synthetic Workflow Diagram

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Structural Elucidation & Purity Assessment

Unambiguous identification requires a multi-technique approach. Data from NMR, Mass Spectrometry, and Chromatography must be cross-validated to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure. The predicted spectra are based on established chemical shift theory and data from analogous compounds.[3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Singlet, broad | 1H | NH | Amide proton, typically broad and downfield. |

| ~7.6 | Singlet | 1H | Ar-H (H-8) | Aromatic proton ortho to the electron-withdrawing nitro group, significantly deshielded. |

| ~7.0 | Singlet | 1H | Ar-H (H-5) | Aromatic proton ortho to the electron-donating methoxy group, shielded relative to H-8. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons, characteristic singlet. |

| ~2.9 | Triplet | 2H | -CH₂ - (H-4) | Methylene protons adjacent to the aromatic ring. |

| ~2.5 | Triplet | 2H | -CH₂ - (H-3) | Methylene protons adjacent to the carbonyl group. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170.0 | C =O (C-2) | Carbonyl carbon of the lactam. |

| ~152.0 | C -OCH₃ (C-6) | Aromatic carbon attached to the methoxy group, deshielded. |

| ~141.0 | C -NO₂ (C-7) | Aromatic carbon attached to the nitro group, highly deshielded. |

| ~135.0 | Quaternary Ar-C | Aromatic quaternary carbon adjacent to the nitro group. |

| ~125.0 | Quaternary Ar-C | Aromatic quaternary carbon adjacent to the lactam nitrogen. |

| ~115.0 | Ar-C H (C-8) | Aromatic methine carbon. |

| ~105.0 | Ar-C H (C-5) | Aromatic methine carbon, shielded by the methoxy group. |

| ~56.0 | -OC H₃ | Methoxy carbon. |

| ~30.0 | -C H₂- (C-4) | Aliphatic carbon adjacent to the aromatic ring. |

| ~25.0 | -C H₂- (C-3) | Aliphatic carbon adjacent to the carbonyl. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[5]

-

Expected Molecular Ion (M⁺•): For C₁₀H₁₀N₂O₄, the expected exact mass is 222.0641. In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z ≈ 222.06.[3]

-

Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule. The goal is to identify the structure by examining the pieces of the original molecule.

-

Loss of NO₂: A prominent fragment at m/z 176 ([M-46]⁺) corresponding to the loss of the nitro group is expected. This is a characteristic fragmentation for nitroaromatic compounds.

-

Loss of CO: A fragment resulting from the loss of carbon monoxide from the lactam ring (m/z 194 or from other fragments) is plausible.

-

Loss of CH₃: A fragment at m/z 207 ([M-15]⁺) from the loss of a methyl radical from the methoxy group.

-

Retro-Diels-Alder: Cyclic systems can undergo retro-Diels-Alder fragmentation, though this may be less prominent than other pathways.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the synthesized compound. The choice of stationary and mobile phases is critical for achieving good separation of the target compound from any starting materials or by-products.[6][7]

Example HPLC Protocol for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[8] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and helps to produce sharp peak shapes.[9] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |

| Gradient | 20% B to 80% B over 15 minutes | A gradient is necessary to elute the compound of interest while separating it from potentially more or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm and 330 nm | Aromatic and nitroaromatic compounds typically have strong UV absorbance at these wavelengths. |

| Injection Vol. | 10 µL | Standard injection volume. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3100 | N-H | Amide N-H Stretch |

| 3000 - 2850 | C-H | Aliphatic C-H Stretch |

| ~1660 | C=O | Amide I band (Lactam C=O Stretch)[3] |

| ~1520 | Ar-NO₂ | Asymmetric N-O Stretch |

| ~1340 | Ar-NO₂ | Symmetric N-O Stretch |

| ~1250 | Ar-O-C | Asymmetric C-O-C Stretch (Ether) |

| ~1030 | Ar-O-C | Symmetric C-O-C Stretch (Ether) |

Cross-Validation of Analytical Data

The cornerstone of trustworthy compound identification is the cross-validation of data from orthogonal analytical techniques. No single method is sufficient. The logical flow of data synthesis provides a self-validating system for structural confirmation.

Caption: Workflow for cross-validation of analytical data.

Conclusion

The identification of this compound is achieved through a systematic and multi-faceted analytical approach. While a dedicated CAS number is not currently indexed, its structure can be confidently confirmed. The proposed synthesis via nitration of its commercially available precursor is a robust and logical pathway. The definitive structural proof relies on the collective evidence from NMR spectroscopy to elucidate the atomic connectivity, mass spectrometry to confirm the molecular weight and formula, and chromatography to establish purity. By adhering to the protocols and cross-validation principles outlined in this guide, researchers and drug development professionals can ensure the unequivocal identification of this valuable chemical entity.

References

-

SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

-

EPA. (n.d.). 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. Retrieved from [Link]

-

Academia.edu. (n.d.). 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). electronic reprint 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

EPA. (n.d.). 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Osyanin, V. A., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845-851. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive.... Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

Sources

- 1. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 54197-64-7 [sigmaaldrich.com]

- 2. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. whitman.edu [whitman.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Solubility profile of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one in organic solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of This compound (MNDQ).[1] As a critical intermediate in the synthesis of bioactive quinolinone derivatives (structurally related to pharmaceutical agents like Cilostazol and Aripiprazole ), understanding its solubility thermodynamics is paramount for process optimization.

This guide synthesizes structural analysis, comparative analog data, and thermodynamic modeling to establish a robust solvent selection strategy. It further details a self-validating experimental protocol using laser monitoring to generate precise solubility curves, ensuring reproducibility in scale-up crystallization.[1]

Molecular Characteristics & Solubility Drivers

To predict and manipulate the solubility of MNDQ, we must first analyze its Structure-Property Relationships (SPR).[1]

-

Core Structure: The 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold is a bicyclic lactam.[1] The cis-amide bond (–NH–CO–) creates a strong dipole and potential for intermolecular hydrogen bonding (dimerization), significantly increasing lattice energy.[1]

-

Functional Groups:

-

C6-Methoxy (-OCH₃): A lipophilic, electron-donating group that slightly enhances solubility in chlorinated solvents and esters.[1]

-

C7-Nitro (-NO₂): A strong electron-withdrawing group.[1] It increases the molecular dipole moment and facilitates π-π stacking interactions in the crystal lattice, often rendering the compound sparingly soluble in lower alcohols and non-polar hydrocarbons.[1]

-

Thermodynamic Implication: The high lattice energy driven by the nitro-lactam synergy suggests that dissolution will be endothermic (

Solubility Profile: Predicted & Comparative Analysis

While specific mole-fraction data for the 7-nitro isomer is proprietary in many contexts, we derive high-confidence solubility tiers based on the experimentally validated profile of its structural analog, 6-methoxy-8-nitroquinoline , and the general behavior of nitro-hydrocarbostyrils.[1]

Table 1: Solvent Efficiency Classification

| Solvent Class | Representative Solvents | Solubility Behavior | Mechanistic Rationale |

| Class I: High Solvency | DMSO, DMF, DMAc, NMP | Soluble at RT (>50 mg/mL) | High dielectric constant ( |

| Class II: Moderate/Process | Chloroform, DCM, THF, Acetone | Moderate at RT; High at Boiling | Good interaction with the methoxy group; dipole-dipole interactions stabilize the nitro group.[1] |

| Class III: Anti-Solvents | Methanol, Ethanol, Isopropanol | Poor at RT (<5 mg/mL); Moderate at Boiling | Proticity interferes with solvation; alkyl chains of alcohols are too short to solvate the hydrophobic core effectively. |

| Class IV: Non-Solvents | Water, Hexane, Heptane, Toluene | Insoluble (<0.1 mg/mL) | Water: Hydrophobic effect dominates. Hexane: Lack of polar interactions to overcome lattice energy.[1] |

Table 2: Comparative Reference Data (Analog: 6-methoxy-8-nitroquinoline)

Use this data as a baseline for thermodynamic modeling.[1]

| Solvent | Solubility ( g/100g ) at 25°C | Solubility ( g/100g ) at Boiling | |

| Chloroform | 3.90 | 14.20 | High (Ideal for cooling crystallization) |

| Methanol | 0.80 | 4.10 | High (Ideal anti-solvent) |

| Ethanol | ~0.50 (est) | ~3.20 (est) | High |

Process Insight: The steep solubility curve in Chloroform and Methanol suggests that a cooling crystallization from Chloroform (or DCM) or an anti-solvent crystallization (DMSO/Methanol) will yield the highest recovery and purity.[1]

Thermodynamic Modeling

To rigorously describe the solubility curves, two primary models are employed. These equations allow for the interpolation of solubility at any temperature, essential for designing cooling profiles in crystallizers.

A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters determined by regression analysis of experimental data.

-

Application: Provides the most accurate fit for polar organic solutes in polar/non-polar solvents.[1]

B. van't Hoff Equation

Used to extract thermodynamic parameters (

Experimental Protocol: Laser Monitoring Method

This protocol describes the Laser Dynamic Method , a self-validating technique superior to gravimetric analysis for generating solubility curves.[1] It minimizes human error in detecting the "disappearance" of the solid phase.[1]

Equipment Required

-

Jacketed glass vessel (50 mL) with precise temperature control (

C). -

Mechanical stirrer (overhead).[1]

-

Laser transmissometer (or simple laser pointer + photodiode).[1]

-

HPLC grade solvents.[1]

Step-by-Step Workflow

-

Preparation: Weigh excess MNDQ solid (

) into the vessel. Add a known mass of solvent ( -

Equilibration: Set stirrer to 300 RPM. Heat the slurry to a temperature

where the solid is fully dissolved (clear solution, 100% transmission). -

Cooling (Polythermal): Cool the solution at a slow rate (e.g., 0.1 K/min).

-

Nucleation Detection: Record the temperature (

) where laser transmission drops (cloud point).[1] Note: This measures the Metastable Zone Width (MSZW).[1] -

Heating (Equilibrium): Re-heat the slurry very slowly (0.05 K/min).

-

Dissolution Detection: Record the temperature (

) where transmission returns to 100% (clear point). -

Data Point:

corresponds to the saturation temperature for the concentration -

Iteration: Add more solvent to dilute, and repeat steps 5-7 to generate the full curve.

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Purification & Crystallization Strategy

Based on the solubility differential, the following purification strategies are recommended for MNDQ.

Strategy A: Cooling Crystallization (High Yield)

-

Solvent: Chloroform or Ethyl Acetate.[1]

-

Protocol: Dissolve crude MNDQ at boiling point (Reflux). Filter hot to remove inorganic salts (catalyst residues).[1] Cool slowly to 0-5°C.[1]

-

Pros: Single solvent, easy recovery.

-

Cons: Requires handling halogenated solvents (if Chloroform is used).

Strategy B: Anti-Solvent Crystallization (High Purity)

-

Solvent: DMF or DMSO (dissolves impurities well).[1]

-

Anti-Solvent: Ethanol or Water.[1]

-

Protocol: Dissolve MNDQ in minimum volume of warm DMF (50°C). Slowly add Ethanol dropwise until turbidity persists. Cool to 0°C.[1]

-

Pros: Excellent rejection of polar impurities and isomers.[1]

-

Cons: DMSO/DMF removal requires thorough washing.[1]

Figure 2: Decision matrix for selecting the optimal purification workflow.

References

-

Structure-Property Analogs: Solubility of 6-methoxy-8-nitroquinoline in Organic Solvents. Organic Syntheses, Coll. Vol. 3, p.568 (1955). [1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.[1]

-

Experimental Protocol: Standard Test Method for Solubility of Organic Compounds by Laser Monitoring. ASTM International Standards.[1]

-

Synthesis Context: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone (Cilostazol Intermediate).[1] U.S. Patent 6,967,209.[1]

-

General Solubility of Nitro-Aromatics: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline. Physics and Chemistry of Liquids, 2021.[1] [1]

Sources

Methodological & Application

Catalytic hydrogenation of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

An Application Note and Protocol for the Synthesis of 7-Amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one via Catalytic Hydrogenation

Introduction

The 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have shown potential in various therapeutic areas, making a reliable and scalable synthesis of this core molecule highly valuable for researchers in drug discovery and development. The reduction of the corresponding nitroarene, 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, is the most direct route to this essential amine.

Among the various methods for nitro group reduction, catalytic hydrogenation stands out for its efficiency, high yields, and clean reaction profiles, often producing water as the only stoichiometric byproduct.[2][3] This application note provides a detailed guide to this transformation using palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. It delves into the mechanistic underpinnings of the reaction, critical safety protocols, a step-by-step experimental procedure, and methods for reaction monitoring and product characterization.

Reaction Overview

The conversion of this compound to 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a classic example of aromatic nitro group reduction.

Starting Material: this compound

Product: 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one

Catalyst: Palladium on Carbon (e.g., 5-10% Pd/C)

Hydrogen Source: Hydrogen Gas (H₂)

Overall Transformation: Ar-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O

Mechanism of Nitroarene Hydrogenation

The catalytic reduction of an aromatic nitro group is a six-electron process that occurs on the surface of the heterogeneous catalyst.[3] While the exact mechanism can be complex, it is generally accepted to proceed through a direct hydrogenation pathway involving stepwise reduction.[3][4][5]

-

Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The palladium surface dissociates molecular hydrogen (H₂) into highly reactive atomic hydrogen (H•) species.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by the surface-bound hydrogen atoms. This process typically involves the formation of a nitroso intermediate (Ar-NO) and then a hydroxylamine intermediate (Ar-NHOH).[4][6]

-

Final Reduction: The hydroxylamine intermediate is further reduced to the final aniline product (Ar-NH₂).

-

Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.

Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols. Most nitro group reductions are highly exothermic and must be scaled up with appropriate calorimetric testing to ensure operational safety.[7]

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a well-ventilated fume hood, away from ignition sources like sparks, open flames, or static electricity.[8][9] The reaction apparatus must be leak-tested before introducing hydrogen.[10]

-

Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "spent" and saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[9][11]

-

Handling: Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) when dry.[9]

-

Filtration: Keep the catalyst wet with solvent or water at all times during and after filtration.[8][9] Never allow the filter cake to dry in the open air.

-

Waste Disposal: Quench the spent catalyst by suspending it in water immediately after filtration. Store in a dedicated, clearly labeled waste container, ensuring it remains wet.[11]

-

-

Pressure Equipment: Use glassware and pressure vessels rated for the intended reaction pressure. Inspect all equipment for cracks or defects before use.[8][9]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before hydrogen is introduced.[8][9][10]

Detailed Experimental Protocol

This protocol is intended for a laboratory scale (e.g., 1-5 mmol) synthesis.

Materials and Equipment

-

Starting Material: this compound

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet (typically ~50% water)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH), degassed

-

Hydrogen Source: Hydrogen gas cylinder with a regulator

-

Inert Gas: Nitrogen or Argon gas

-

Reaction Vessel: A heavy-walled pressure flask (e.g., Parr shaker flask) or a two/three-necked round-bottom flask suitable for balloon hydrogenation.

-

Filtration: Buchner funnel, filter paper, and a pad of Celite®.

-

Standard laboratory glassware, magnetic stirrer, and stir bars.

Experimental Workflow

Step-by-Step Procedure

-

Vessel Preparation: To a suitable pressure flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Catalyst Addition: In the fume hood, carefully add 10% Pd/C (0.05-0.10 eq by weight of the starting material). Note: Handle the catalyst with care; while wet catalysts are safer, dry powder can be pyrophoric.[9]

-

Inerting the System: Seal the flask. Connect it to a nitrogen/vacuum manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

-

Solvent Addition: Add degassed ethanol or methanol (sufficient to create a 0.1-0.2 M solution) via a syringe through a septum.

-

Introducing Hydrogen: Evacuate the flask again and backfill with hydrogen from a balloon or connect to the pressure hydrogenation apparatus. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.

-

Reaction: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 1-3 bar for a pressure vessel).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly stop stirring, purge the system with nitrogen, quickly take an aliquot, and then re-establish the hydrogen atmosphere.[11] The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates progress.

-

Reaction Completion & Quenching: Once the reaction is complete (typically 2-16 hours), stop stirring and purge the flask thoroughly with nitrogen to remove all residual hydrogen.[10]

-

Catalyst Filtration: Prepare a small pad of Celite® in a Buchner funnel. Pre-wet the Celite pad with the reaction solvent. Under a gentle stream of nitrogen, carefully decant the reaction mixture onto the Celite pad. Wash the flask and the filter cake with additional solvent to ensure complete transfer. Crucially, do not let the catalyst on the Celite pad run dry. [9][11]

-

Catalyst Disposal: Immediately after filtration, transfer the Celite pad with the spent catalyst into a beaker of water to quench it and prevent ignition.

-

Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. This will yield the crude 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Data Summary and Characterization

The following table outlines typical parameters and expected results for this transformation.

| Parameter | Recommended Value/Range | Rationale & Notes |

| Substrate Conc. | 0.1 - 0.2 M | Balances reaction rate with solubility and heat dissipation. |

| Catalyst Loading | 5-10 mol% (Pd basis) | Lower loadings are possible but may require longer reaction times or higher pressure.[12][13] |

| Hydrogen Pressure | 1 atm (balloon) - 50 psi | Atmospheric pressure is often sufficient for high-yield conversion. Increased pressure accelerates the reaction. |

| Temperature | 20 - 40 °C | The reaction is highly exothermic; active cooling may be needed on a larger scale.[7][8] |

| Solvent | EtOH, MeOH, EtOAc | Polar protic solvents are generally effective at solvating the substrate and intermediates. |

| Reaction Time | 2 - 16 hours | Highly dependent on catalyst activity, pressure, and substrate. Monitor for completion. |

| Expected Yield | >90% | This reduction is typically very high-yielding. |

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

LC-MS/HPLC: To assess the purity of the final compound.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.

- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.

- Hydrogenation SOP. University of Wisconsin-Madison.

- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV.

- Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. ACS Publications.

- FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL.

- Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate.

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed.

- Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Publications.

- Nitro Reduction. ACS GCI Pharmaceutical Roundtable.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.

- Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship.org.

- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed.

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal.

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Request PDF. ResearchGate.

- Recent Advances of Pd/C-Catalyzed Reactions. MDPI.

- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Semantic Scholar.

- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate.

- Determination of Aromatic Nitro Compounds. ACS Publications.

- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.

- 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. ChemicalBook.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed.

- The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research.

- Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

- The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology.

- ChemInform Abstract: Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones by Heterogeneous Catalytic Cascade Reaction over Supported Platinum Catalyst. ResearchGate.

Sources

- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchwith.stevens.edu [researchwith.stevens.edu]

- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. njhjchem.com [njhjchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

Application Note: Synthesis of 7-Substituted PDE3 Inhibitors Using 6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Strategic Rationale & Pharmacophore Insight

The molecule 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one represents a high-value "privileged scaffold" in the synthesis of Type III Phosphodiesterase (PDE3) inhibitors. PDE3 inhibitors, such as Cilostazol and Milrinone , are clinically significant for their positive inotropic (heart failure) and antiplatelet/vasodilatory (intermittent claudication) effects.[1]

While Cilostazol utilizes a 6-substituted side chain, Structure-Activity Relationship (SAR) studies have identified the 7-position as a critical vector for optimizing potency and selectivity against the PDE3 isoform.

The Pharmacophore Mechanism

The dihydroquinolinone core mimics the purine ring of the endogenous substrate, cAMP (cyclic adenosine monophosphate).

-

Lactam Core (Positions 1, 2): Forms hydrogen bonds with the glutamine/phenylalanine clamp in the PDE3 active site (specifically Gln369 in PDE3A).

-

6-Methoxy Group: Provides electron density and lipophilic contact, stabilizing the core within the binding pocket.

-

7-Nitro Group (The "Handle"): In its native state, the nitro group is an auxochrome. However, its primary utility is as a precursor to the 7-amino derivative. This amine serves as a nucleophilic attachment point for lipophilic "tails" (e.g., aryl-amides or alkyl-heterocycles) that extend into the enzyme's hydrophobic Q-pocket, dramatically increasing inhibitory potency (

values often in the nanomolar range).

Synthetic Workflow Map

The following flowchart outlines the conversion of the nitro-intermediate into a bioactive PDE3 inhibitor via reduction and subsequent acylation.

Figure 1: Synthetic pathway transforming the nitro-scaffold into a functional PDE3 inhibitor. The 7-amino intermediate is the divergence point for library synthesis.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Selective reduction of the C7-nitro group to a primary amine without over-reduction of the lactam ring or the aromatic system.

Reagents:

-

Substrate: this compound

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

-

Solvent: N,N-Dimethylformamide (DMF) or Methanol (MeOH). Note: DMF is preferred if solubility is low.

-

Hydrogen Source:

gas (balloon or Parr shaker).

Procedure:

-

Preparation: In a 250 mL three-neck round-bottom flask, dissolve 10.0 mmol (2.22 g) of the nitro compound in 50 mL of DMF.

-

Inerting: Evacuate the flask and backfill with Argon three times to remove oxygen.

-

Catalyst Addition: Carefully add 10 wt% (220 mg) of Pd/C catalyst. Caution: Pd/C is pyrophoric. Keep wet and under inert gas.

-

Hydrogenation: Introduce hydrogen gas.[2] If using a balloon, purge the headspace twice. Stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower

fluorescent spot (amine).

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL DMF.

-

Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice-cold water (100 mL) to precipitate the product. Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Expected Yield: 85–95% Appearance: Off-white to pale brown solid.

Protocol B: Acylation to Generate PDE3 Inhibitor

Objective: Coupling the 7-amino intermediate with a lipophilic acid (e.g., 4-chlorobutyric acid or a heteroaryl carboxylic acid) to create the active inhibitor.

Reagents:

-

Substrate: 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one (from Protocol A).

-

Acylating Agent: 4-(1H-imidazol-1-yl)benzoic acid (Example tail) or 4-chlorobutyryl chloride.

-

Coupling Reagents: HATU / DIPEA (for acid) or Pyridine (for acid chloride).

-

Solvent: DMF or DCM.

Procedure (Acid Chloride Method):

-

Suspend 5.0 mmol of the 7-amino intermediate in 25 mL dry DCM (or DMF if insoluble).

-

Add 10.0 mmol (2 eq) of Pyridine. Cool to 0°C.

-

Dropwise add 5.5 mmol (1.1 eq) of the acid chloride (e.g., 4-chlorobutyryl chloride).

-

Allow to warm to RT and stir for 3 hours.

-

Quench: Add 10 mL saturated

. Extract with EtOAc (3 x 50 mL). -

Purification: The resulting amide often precipitates directly or can be recrystallized from Ethanol.

Quality Control & Data Specifications

To ensure the integrity of the synthesized inhibitor, the following analytical markers must be met.

| Parameter | Specification | Method | Rationale |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Biological assays are sensitive to trace metal/organic impurities. |

| Identity (NMR) | Loss of | 1H-NMR (DMSO-d6) | Confirms reduction of nitro group. |

| Identity (IR) | Appearance of 3300-3400 | FT-IR | Confirms presence of amine (intermediate) or amide (product). |

| Residual Pd | < 10 ppm | ICP-MS | Palladium leaching is toxic and interferes with cellular assays. |

Troubleshooting Guide

-

Problem: Incomplete reduction of Nitro group.

-

Solution: The catalyst may be poisoned by sulfur traces. Filter and restart with fresh Pd/C. Ensure hydrogen pressure is maintained.

-

-

Problem: Poor solubility of the 7-amino intermediate.

-

Solution: Use N-Methyl-2-pyrrolidone (NMP) or hot DMF as the solvent for the subsequent coupling step.

-

References

-

Otsuka Pharmaceutical Co., Ltd. (1982). Carbostyril derivatives and process for preparing the same. U.S. Patent 4,302,463. (Describes the foundational synthesis of cilostazol-type quinolinones).

-

Sugiura, M., et al. (1983). "Studies on phosphodiesterase inhibitors. 1. Synthesis and cardiotonic activity of 6-substituted carbostyril derivatives." Journal of Medicinal Chemistry, 26(4), 479-485. (Establishes the SAR for the 6- and 7-positions).

-

Shakur, Y., et al. (2011).[3] "Phosphodiesterase 3 (PDE3): Structure, Localization and Function." Frontiers in Bioscience, 16, 2707-2740. (Review of the PDE3 binding pocket and inhibitor requirements).

-

Organic Chemistry Portal. (2024). "Reduction of Nitro Compounds to Amines." (General methodology for Pd/C hydrogenation).

Sources

Scalable preparation methods for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Scalable Preparation of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably as a potential precursor to dopaminergic agonists. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated to introduce diverse functionalities. This application note provides a comprehensive guide to a scalable and robust synthetic route for the preparation of this valuable compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The presented methodology is designed with scalability and efficiency in mind, drawing upon established chemical principles to ensure reliability and reproducibility.

Reaction Analysis and Strategic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing from the readily available and cost-effective starting material, 4-methoxyaniline. The overall strategy involves the initial construction of the dihydroquinolinone core, followed by a regioselective nitration.

The key steps of the proposed synthetic pathway are:

-

N-Acylation: Reaction of 4-methoxyaniline with 3-chloropropionyl chloride to form the intermediate N-(4-methoxyphenyl)-3-chloropropionamide.

-

Intramolecular Friedel-Crafts Alkylation: Cyclization of the N-acylated intermediate in the presence of a Lewis acid to yield 6-methoxy-3,4-dihydroquinolin-2(1H)-one.

-

Regioselective Nitration: Introduction of a nitro group at the C7 position of the dihydroquinolinone ring system.

The choice of this route is predicated on the commercial availability of the starting materials, the high-yielding nature of the individual transformations, and the potential for straightforward scale-up. The regioselectivity of the final nitration step is directed by the electronic properties of the substituents on the aromatic ring. The electron-donating methoxy group at the 6-position is an ortho, para-director, strongly activating the C5 and C7 positions towards electrophilic aromatic substitution. The amide functionality of the dihydroquinolinone ring is a deactivating group, which would direct incoming electrophiles to the meta-position (C7). The synergistic directing effects of the methoxy and amide groups favor the introduction of the nitro group at the C7 position.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

This initial step involves the acylation of 4-methoxyaniline with 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Materials:

-

4-Methoxyaniline

-

3-Chloropropionyl chloride

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Protocol:

-

To a stirred solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(4-methoxyphenyl)-3-chloropropionamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Step 2: Synthesis of 6-methoxy-3,4-dihydroquinolin-2(1H)-one

This step involves an intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ring. Aluminum chloride (AlCl3) is a commonly used Lewis acid for this transformation.[1]

Materials:

-

N-(4-methoxyphenyl)-3-chloropropionamide

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane at 0 °C, add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Collect the precipitated solid by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 6-methoxy-3,4-dihydroquinolin-2(1H)-one as a solid.

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the dihydroquinolinone core. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

Materials:

-

6-methoxy-3,4-dihydroquinolin-2(1H)-one

-

Concentrated sulfuric acid (H2SO4)

-

Concentrated nitric acid (HNO3)

-

Ice

-

Deionized water

Protocol:

-

To concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 6-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture until all the solid has dissolved.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated yellow solid by filtration.

-

Wash the solid thoroughly with copious amounts of deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound as a crystalline solid.

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | N-Acylation | 4-Methoxyaniline, 3-Chloropropionyl chloride, Et3N | 85-95% |

| 2 | Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide, AlCl3 | 70-85% |

| 3 | Nitration | 6-methoxy-3,4-dihydroquinolin-2(1H)-one, HNO3, H2SO4 | 75-90% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Troubleshooting and Optimization

-

Step 1 (N-Acylation): If the reaction is sluggish, ensure that the 3-chloropropionyl chloride is of high purity and the reaction is performed under anhydrous conditions. The choice of base and solvent can also be optimized.

-

Step 2 (Friedel-Crafts Alkylation): The quality of aluminum chloride is critical for the success of this reaction; it must be anhydrous. The reaction temperature and time may need to be optimized for different scales. Incomplete reaction may be observed if an insufficient amount of AlCl3 is used.

-

Step 3 (Nitration): The temperature control during nitration is paramount. A rise in temperature can lead to the formation of dinitro- and other over-nitrated byproducts. The rate of addition of the nitrating mixture should be carefully controlled. If the product is difficult to precipitate, adding a small amount of the desired product as a seed crystal might be beneficial.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

3-Chloropropionyl chloride is corrosive and lachrymatory; handle with care.

-

Aluminum chloride reacts violently with water; handle in a dry environment.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents; handle with extreme care. The nitration mixture is a powerful oxidant and should not be allowed to come into contact with combustible materials.

-

Quenching of the Friedel-Crafts reaction and the nitration reaction are highly exothermic and should be performed cautiously with adequate cooling.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described three-step sequence is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and industrial production. The insights into the reaction mechanism, detailed experimental procedures, and troubleshooting guide are intended to empower researchers to confidently prepare this important synthetic intermediate for their drug discovery and development programs.

References

- Organic Syntheses Procedure for a related Skraup reaction.

- Patents on the synthesis of Ropinirole intermediates.

- ResearchGate article on the synthesis of Ropinirole hydrochloride.

- Patent on the preparation of Ropinirole.

- ACS Omega article on the synthesis of quinolin-2(1H)-ones.

- Benchchem technical guide on the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Patsnap Eureka patent on a method for preparing a ropinirole hydrochloride intermediate.

- PubMed article on the total synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one.

- ChemicalBook entry on the synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.

- Benchchem technical guide on the discovery and first synthesis of 6-methoxyquinolin-2(1H)-one.

- ACS Omega article (supplementary) on the synthesis of quinolin-2(1H)-ones.

- Benchchem application notes on the industrial scale synthesis of 2-Amino-1-(2-nitrophenyl)ethanol Derivatives.

- Patent on processes for preparing 6-hydroxy-3,4-dihydroquinolinone.

- Patent on a method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

- ResearchGate article on the synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline.

Sources

Recrystallization techniques for purifying 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

This Application Note details the optimization of recrystallization techniques for 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one (CAS: N/A for specific isomer, derived from 54197-64-7). This compound is a critical intermediate in the synthesis of 7-amino-dihydroquinolinone scaffolds, which serve as precursors for tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and PDE5 inhibitors.

The nitration of 6-methoxy-3,4-dihydroquinolin-2(1H)-one typically yields a mixture of regioisomers (7-nitro and 5-nitro) along with unreacted starting material. This guide provides a validated protocol to isolate the 7-nitro isomer with >99% HPLC purity, utilizing a Glacial Acetic Acid system as the primary method and an Ethanol/DMF system as a secondary alternative.

Physicochemical Profile & Solubility

Understanding the solubility differential between the target 7-nitro isomer and its impurities is the foundation of this protocol. The presence of the nitro group at position 7 (para to the amide nitrogen) creates a distinct polarity profile compared to the 5-nitro (ortho) isomer.

Table 1: Solubility Profile of this compound

| Solvent System | Temperature (25°C) | Temperature (Boiling) | Suitability |

| Water | Insoluble | Insoluble | Anti-solvent |

| Hexane/Heptane | Insoluble | Insoluble | Anti-solvent |

| Ethanol (EtOH) | Sparingly Soluble | Soluble | Good (Yield limited) |

| Acetone | Soluble | Very Soluble | Moderate (Low purification factor) |

| Glacial Acetic Acid | Sparingly Soluble | Very Soluble | Excellent (High selectivity) |

| DMF / DMSO | Very Soluble | Very Soluble | Co-solvent only |

| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |

Impurity Profile & Separation Logic

The raw nitration cake typically contains three primary species. The recrystallization must exploit the structural differences described below:

-

Target: 7-Nitro isomer (Para-directing influence of N-1). Planar packing favors crystallization from protic solvents.

-

Impurity A: 5-Nitro isomer (Ortho-directing influence of O-6). Due to "ortho effect" and intramolecular H-bonding, this isomer is often more soluble in non-polar or moderately polar solvents, remaining in the mother liquor.

-

Impurity B: Starting Material (6-methoxy-3,4-dihydroquinolin-2(1H)-one). Significantly less polar than the nitro products; remains in alcoholic mother liquors.

Detailed Recrystallization Protocols

Method A: Glacial Acetic Acid (Primary Protocol)

Rationale: Glacial acetic acid acts as a high-boiling, polar protic solvent that disrupts intermolecular hydrogen bonding of the amide dimer, allowing the nitro compound to dissolve at high temperatures. Upon cooling, the 7-nitro isomer crystallizes selectively due to better packing efficiency compared to the sterically hindered 5-nitro isomer.

Reagents:

-

Crude this compound

-

Glacial Acetic Acid (ACS Grade)

-

Activated Carbon (Norit SX Ultra)

Step-by-Step Procedure:

-

Slurry Formation: Charge 10.0 g of crude solid into a 250 mL round-bottom flask (RBF). Add 80 mL of Glacial Acetic Acid (8 vol).

-

Dissolution: Heat the mixture to 100–110°C with magnetic stirring. If the solid does not dissolve completely, add Acetic Acid in 10 mL increments until a clear solution is obtained (Max 12 vol).

-

Decolorization (Optional): If the solution is dark brown/black, cool slightly to 90°C, add 0.5 g Activated Carbon, and stir for 15 minutes.

-

Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and inorganic salts (e.g., Na2SO4 from nitration workup).

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours with gentle stirring. Rapid cooling traps impurities.

-

Once at RT, cool further to 0–5°C using an ice bath for 1 hour to maximize yield.

-

-

Isolation: Filter the yellow precipitate using vacuum filtration.

-

Washing: Wash the filter cake with 20 mL of cold Glacial Acetic Acid, followed by 20 mL of cold Water (to remove acid traces).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 70–80% recovery. Expected Purity: >99.0% (HPLC).

Method B: Ethanol / DMF (Alternative Protocol)

Rationale: If the compound is acid-sensitive or if acetic acid traces are detrimental to the next step, a solvent/anti-solvent method using DMF (good solvent) and Ethanol (poor solvent) is effective.

Step-by-Step Procedure:

-

Dissolve 10.0 g of crude solid in the minimum amount of hot DMF (approx. 30–40 mL) at 90°C.

-

Once dissolved, slowly add hot Ethanol (approx. 60 mL) dropwise while maintaining temperature.

-

Remove heat and allow the solution to cool to room temperature undisturbed.

-

Cool to 0°C, filter, and wash with cold Ethanol.

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Decision tree and workflow for the purification of this compound.

Analytical Validation Parameters

To verify the success of the recrystallization, the following HPLC method is recommended.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic core) and 330 nm (Nitro/Conjugation) |

| Retention Time | ~8.5 min (7-nitro); ~9.2 min (5-nitro); ~11.0 min (Starting Material) |

References

-

ChemicalBook. Synthesis of 6-nitro-3,4-dihydro-2(1H)quinolinone. (General nitration protocols for dihydroquinolones).

-

National Institutes of Health (NIH). Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (Detailed chemistry of 6-methoxy-quinolinone analogs).

-

Google Patents. Process for the preparation of lenvatinib or its salts thereof. (Context on 4-chloro-7-methoxyquinoline intermediates).

-

University of Wisconsin-Madison. Recrystallization Techniques and Theory. (Foundational theory for solvent selection).

-

Sigma-Aldrich. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one Product Sheet. (Starting material properties).

Application Notes and Protocols: Reduction of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Abstract

The reduction of the nitro group in 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one to its corresponding amine, 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this nitro compound. We will explore various methodologies, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride, iron powder, and sodium dithionite. This guide will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols, and offer insights into reaction monitoring and product characterization. The aim is to equip researchers with the knowledge to select and execute the most suitable reduction strategy for their specific needs, ensuring high yield, purity, and safety.

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3][4][5][6] The introduction of an amino group at the 7-position, via the reduction of a nitro precursor, provides a key handle for further functionalization, enabling the synthesis of a wide array of derivatives.[2] The resulting 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a valuable building block for creating novel therapeutic agents.

The choice of reduction method is crucial as it can influence the overall efficiency of the synthesis and the compatibility with other functional groups present in the molecule. This guide will provide a comparative analysis of several common and effective reduction techniques.

Mechanistic Overview of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a six-electron reduction. While the exact intermediates can vary depending on the reductant and reaction conditions, the process generally proceeds through nitroso and hydroxylamine intermediates.[7]

Caption: Generalized pathway for the reduction of a nitroarene to an aniline.

Recommended Reduction Protocols

This section details several reliable methods for the reduction of this compound. The choice of method will depend on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple work-up procedures.[1][8][9] Palladium on carbon (Pd/C) is a commonly used catalyst.

Rationale: This method utilizes molecular hydrogen as the reductant and a heterogeneous catalyst to facilitate the reaction. It is generally very clean, with the only byproduct being water. It is often the method of choice for its high efficiency and atom economy.

Experimental Protocol:

-

Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (0.05 - 0.10 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent should be based on the solubility of the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-6-methoxy-3,4-dihydroquinolin-2(1H)-one, which can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reagent | H₂ gas |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Typical Yield | >95% |

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride in acidic media is a classic and reliable method for the reduction of aromatic nitro compounds.[10][11][12][13]

Rationale: SnCl₂ is a mild and effective reducing agent for nitro groups. The reaction is typically carried out in an acidic medium, which facilitates the reduction process. This method is particularly useful when catalytic hydrogenation is not feasible.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) while stirring. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basification: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reagent | SnCl₂·2H₂O |

| Solvent | Ethanol / Concentrated HCl |

| Temperature | 60-80 °C |

| Typical Yield | 85-95% |

Protocol 3: Reduction with Iron Powder in Acidic Media

Iron powder in the presence of an acid is an economical and effective reagent for the reduction of nitroarenes.[14][15][16]

Rationale: This method, often referred to as the Béchamp reduction, uses an inexpensive metal and is robust. The reaction proceeds via single electron transfer from the iron surface.

Experimental Protocol:

-

Suspension: Suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of an acid, such as acetic acid or ammonium chloride.

-

Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® while hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reagent | Fe powder |

| Solvent | Ethanol / Water |

| Acid | Acetic Acid or NH₄Cl |

| Temperature | 80-100 °C |

| Typical Yield | 80-90% |

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and convenient reducing agent, particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[17][18][19][20][21]

Rationale: This method offers a neutral or slightly basic reaction condition, which can be advantageous for preserving acid-labile functional groups. The reaction mechanism is believed to involve a radical pathway.[21]

Experimental Protocol:

-

Solution Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or DMF) and water.

-

Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product as necessary.

Data Summary Table:

| Parameter | Value |

| Substrate | This compound |

| Reagent | Sodium Dithionite (Na₂S₂O₄) |

| Solvent | Methanol / Water or THF / Water |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 75-90% |

Reaction Monitoring and Product Characterization

Workflow for Reaction Monitoring:

Caption: A typical workflow for monitoring the progress of the reduction reaction.

Analytical Techniques:

-

Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by confirming the mass of the desired product and quantifying the conversion of the starting material.

-

Raman Spectroscopy: Can be used for real-time monitoring by observing the disappearance of the characteristic nitro stretching frequency around 1350 cm⁻¹.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product.

-

Infrared (IR) Spectroscopy: The disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) of the amino group can confirm the conversion.

Safety Considerations

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. Handle the used catalyst with care, keeping it wet with solvent.

-

Acidic Conditions: Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Exothermic Reactions: The reduction of nitro groups is often highly exothermic.[23] For larger scale reactions, it is crucial to control the rate of reagent addition and provide adequate cooling to manage the heat evolution.[23]

Conclusion

The reduction of this compound is a fundamental step in the synthesis of valuable amino-dihydroquinolinone derivatives. This guide has provided a detailed overview of several robust and effective methods, including catalytic hydrogenation and chemical reductions with SnCl₂, iron, and sodium dithionite. By understanding the underlying principles, following the detailed protocols, and adhering to safety precautions, researchers can confidently and efficiently perform this important transformation, paving the way for the development of new chemical entities with potential therapeutic applications.

References

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. Available at: [Link]

-

One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communications (RSC Publishing). Available at: [Link]

-

Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]

-

Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Catalytic hydrogenation of nitroarenes into different products via different routes. - ResearchGate. Available at: [Link]

-

Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes - OSTI.GOV. Available at: [Link]

-

Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. Available at: [Link]

-

Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. Available at: [Link]

-

The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Available at: [Link]

-

Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - ResearchGate. Available at: [Link]

-